molecular formula C13H21NO B1419046 2-[2-(3-Methylbutoxy)phenyl]ethanamine CAS No. 1179153-30-0

2-[2-(3-Methylbutoxy)phenyl]ethanamine

Cat. No.: B1419046
CAS No.: 1179153-30-0
M. Wt: 207.31 g/mol
InChI Key: YIXRYUVSXNIJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Methylbutoxy)phenyl]ethanamine is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(3-Methylbutoxy)phenyl]ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(3-Methylbutoxy)phenyl]ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(3-methylbutoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11(2)8-10-15-13-6-4-3-5-12(13)7-9-14/h3-6,11H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXRYUVSXNIJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(3-Methylbutoxy)phenyl]ethanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The chemical structure of 2-[2-(3-Methylbutoxy)phenyl]ethanamine can be described as follows:

  • Molecular Formula : C13H19NO
  • Molecular Weight : 205.30 g/mol
  • IUPAC Name : 2-[2-(3-Methylbutoxy)phenyl]ethanamine

This compound features a phenyl group substituted with a 3-methylbutoxy side chain, which may influence its interactions with biological targets.

Research indicates that compounds similar to 2-[2-(3-Methylbutoxy)phenyl]ethanamine may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The following mechanisms have been suggested:

  • G Protein-Coupled Receptor (GPCR) Modulation : Evidence suggests that this compound may act as an agonist for certain GPCRs, influencing neuronal signaling pathways associated with mood regulation and reward systems .
  • Inhibition of Neurotransmitter Reuptake : Similar compounds have shown potential in inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, which could contribute to antidepressant effects .

Pharmacological Studies

Recent studies have examined the pharmacological properties of related compounds. For instance:

  • Antidepressant-like Effects : In animal models, compounds with similar structures exhibited significant antidepressant-like behaviors in forced swim tests, suggesting potential efficacy in treating depression .
  • Neuroprotective Properties : Some studies indicate that these compounds may protect neuronal cells from apoptosis through modulation of anti-apoptotic proteins like Bcl-2, enhancing cell survival under stress conditions .

Study on GPR88 Agonists

A notable study focused on the development of GPR88 agonists, where 2-[2-(3-Methylbutoxy)phenyl]ethanamine was evaluated for its ability to activate GPR88 receptors. The findings demonstrated that:

  • The compound showed a dose-dependent activation of GPR88 in vitro, which correlated with reduced alcohol self-administration in rodent models .
  • This suggests that targeting GPR88 may have therapeutic implications for addiction treatment.

Data Tables

Biological ActivityEffectReference
Antidepressant-like behaviorIncreased mobility in forced swim test
NeuroprotectionUpregulation of Bcl-2 family proteins
GPR88 ActivationDose-dependent reduction in alcohol intake

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3-Methylbutoxy)phenyl]ethanamine
Reactant of Route 2
Reactant of Route 2
2-[2-(3-Methylbutoxy)phenyl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.